4-(Aminomethyl)-1-phenethylpiperidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Aminomethyl)-1-phenethylpiperidin-4-ol often involves reactions with secondary amines and various acrylates. For example, the synthesis of poly(β-aminoesters) was achieved by reacting secondary amines such as N,N'-dimethylethylenediamine with bis(acrylate ester), yielding polymers with molecular weights up to 31,200 relative to polystyrene standards (Lynn & Langer, 2000).
Molecular Structure Analysis
Structural studies of related compounds reveal insights into the arrangement of atoms and the spatial configuration of the molecule. For instance, the study of 1-polymethyleneimino-2,4-dinitrobenzenes and related compounds provided information on the ultraviolet and 1H NMR spectra, which are crucial for understanding the molecular structure (Mackay, Gale, & Wilshire, 2000).
Chemical Reactions and Properties
Chemical reactions involving similar compounds are often complex and varied. For example, the synthesis and reactions of 4-(N,N-dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones with various nucleophiles illustrate the diverse chemical behavior of these compounds (Singh & Singh, 2000).
Physical Properties Analysis
The physical properties, such as stability and solubility, are key aspects of the compound. Studies on oligo-N-4-aminopyridine, for example, provide insights into the stability and degradation kinetics of related compounds (Kaya & Koyuncu, 2003).
Scientific Research Applications
Antioxidant Properties : It shows promise in synthesizing derivatives with antioxidant properties, including radical-scavenging and inhibition of oxidative hemolysis of red blood cells (Buravlev et al., 2019).
Antitumor Applications : Certain derivatives have potential as intermediates for antitumor agents, indicating its role in medical research (Grishina et al., 2017).
Peptidomimetics and Combinatorial Chemistry : As a novel amino acid, it has applications in peptidomimetics and combinatorial chemistry, contributing to the synthesis of diverse biochemical compounds (Pascal et al., 2000).
Synthesis of Anilidopiperidines : It's involved in the synthesis of novel anilidopiperidines, indicating its utility in creating new chemical entities (Scheunemann et al., 2011).
Neurotransmitter Release Enhancement : Some derivatives directly stimulate high voltage-activated calcium channels, enhancing neurotransmitter release, which challenges existing views on synaptic and neuromuscular transmission (Wu et al., 2009).
Potential Antidopaminergic Activity : Derivatives like 3-(aminomethyl)tetralones show potent antidopaminergic activity without causing catalepsy, offering insights into designing compounds without cataleptogenic activity (Cortizo et al., 1991).
Anti-melanin Treatments : Phenethylpyridone derivatives show potential as potent MCH-1R antagonists, offering possibilities for anti-melanin treatments (Ando et al., 2009).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, as well as the hazards associated with its use. This information can often be found in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
This involves speculating on potential future applications or areas of study for the compound. This could be based on its properties, its mechanism of action, or current trends in the field.
I hope this helps! If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
4-(aminomethyl)-1-(2-phenylethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-12-14(17)7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWUDZJANOCZLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178519 | |
Record name | 4-(Aminomethyl)-1-phenethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-phenethylpiperidin-4-ol | |
CAS RN |
23808-42-6 | |
Record name | 4-(Aminomethyl)-1-(2-phenylethyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23808-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Aminomethyl)-1-phenethylpiperidin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023808426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Aminomethyl)-1-phenethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)-1-phenethylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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